molecular formula C9H16O2 B14067577 Nonalactone CAS No. 6008-27-1

Nonalactone

Cat. No.: B14067577
CAS No.: 6008-27-1
M. Wt: 156.22 g/mol
InChI Key: FTXUQEKXCJSWMO-UHFFFAOYSA-N
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Description

Nonalactone, also known as γ-nonalactone, is an organic compound with the molecular formula C₉H₁₆O₂. It is a type of lactone, which is a cyclic ester. This compound is known for its distinctive coconut-like aroma and is commonly used in the flavor and fragrance industry. It is found naturally in various fruits such as peaches, apricots, and coconuts .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nonalactone can be synthesized through several methods. One common method involves the free-radical addition of methyl acrylate and n-hexanol. This reaction is typically carried out using a Dean–Stark trap to remove the methanol generated during the process . Another method involves the use of acrylic acid and n-hexanol under high pressure .

Industrial Production Methods: In industrial settings, this compound is primarily produced through the free-radical addition of acrylic acid (or methyl acrylate) and n-hexanol. This method is favored due to the accessibility and low cost of the starting materials. The reaction is optimized using orthogonal experiments to achieve a yield of over 70% .

Chemical Reactions Analysis

Types of Reactions: Nonalactone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: this compound can participate in substitution reactions where the lactone ring is opened and substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Acidic or basic conditions can facilitate ring-opening reactions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted lactones depending on the reagents used.

Scientific Research Applications

Nonalactone has a wide range of applications in scientific research:

Mechanism of Action

Nonalactone exerts its effects primarily through its interaction with sensory ion channels. It has been found to activate TRPA1 channels and can act as an agonist or antagonist of TRPV1 channels depending on its concentration . These interactions contribute to its sensory properties, including its aroma and potential effects on food pungency.

Comparison with Similar Compounds

Nonalactone is part of a family of lactones that includes compounds such as γ-octalactone and δ-nonalactone. These compounds share similar structures but differ in their chain lengths and sensory properties . For example:

    γ-Octalactone: Has a shorter carbon chain and a more intense coconut aroma.

    δ-Nonalactone: Has a longer carbon chain and a milder aroma.

This compound is unique due to its balance of chain length and sensory properties, making it particularly valuable in the flavor and fragrance industry.

Properties

CAS No.

6008-27-1

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

oxecan-2-one

InChI

InChI=1S/C9H16O2/c10-9-7-5-3-1-2-4-6-8-11-9/h1-8H2

InChI Key

FTXUQEKXCJSWMO-UHFFFAOYSA-N

Canonical SMILES

C1CCCCOC(=O)CCC1

Origin of Product

United States

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